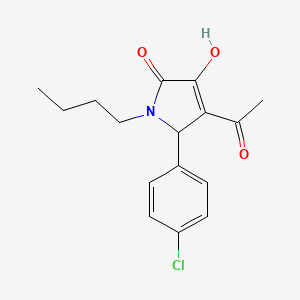![molecular formula C18H20O4 B5090039 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde, also known as MPBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPBA is a derivative of benzaldehyde and has a unique chemical structure that makes it useful in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of enzymes and the induction of cell death in cancer cells. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been shown to bind to the active site of aldose reductase, thereby inhibiting its activity. In cancer cells, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde induces cell death by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been shown to exhibit several biochemical and physiological effects. It has been found to reduce blood glucose levels in diabetic rats by inhibiting aldose reductase. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has also been shown to induce cell death in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been found to exhibit antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has several advantages for lab experiments, including its potent inhibitory activity against enzymes and its ability to induce cell death in cancer cells. However, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde. One potential direction is to investigate its potential applications in the treatment of diabetic complications. Another direction is to explore its anticancer properties further and to develop it as a potential anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde and to identify any potential side effects or toxicity associated with its use.
In conclusion, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and potent inhibitory activity against enzymes make it useful in various fields of research. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been investigated for its potential applications in the treatment of diabetic complications and as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity associated with its use.
Métodos De Síntesis
The synthesis of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde involves the reaction of 2-bromobenzaldehyde with 2-methoxy-4-methylphenol in the presence of potassium carbonate and tetrabutylammonium bromide. The reaction takes place in dimethylformamide at a temperature of 80°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde.
Aplicaciones Científicas De Investigación
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against several enzymes, including aldose reductase, which is involved in the development of diabetic complications. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has also been investigated for its anticancer properties, as it has been found to induce cell death in cancer cells.
Propiedades
IUPAC Name |
2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-14-8-9-17(18(12-14)20-2)22-11-5-10-21-16-7-4-3-6-15(16)13-19/h3-4,6-9,12-13H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFOTMJEPUFMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-3-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5089957.png)
![N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B5089965.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5089968.png)
![2-bromo-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5089972.png)
amino]ethanol](/img/structure/B5089981.png)
![17-benzyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5089986.png)
![[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5089991.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(2-thienyl)ethanone](/img/structure/B5089994.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5090004.png)
![N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide](/img/structure/B5090012.png)


![N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5090046.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5090060.png)